molecular formula C19H14ClF6N3OS B11523903 3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide

Cat. No.: B11523903
M. Wt: 481.8 g/mol
InChI Key: LPLFSHYMVUPPNY-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a chloro group, a cyano group, and a tetrahydrobenzothiophene moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide typically involves multiple steps, including the formation of the benzothiophene ring, introduction of the cyano group, and subsequent coupling with the benzamide moiety. Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent, and fusion methods are employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzamide derivatives .

Scientific Research Applications

3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-chloro-N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Properties

Molecular Formula

C19H14ClF6N3OS

Molecular Weight

481.8 g/mol

IUPAC Name

3-chloro-N-[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C19H14ClF6N3OS/c20-11-5-3-4-10(8-11)15(30)28-17(18(21,22)23,19(24,25)26)29-16-13(9-27)12-6-1-2-7-14(12)31-16/h3-5,8,29H,1-2,6-7H2,(H,28,30)

InChI Key

LPLFSHYMVUPPNY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl)C#N

Origin of Product

United States

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